molecular formula C17H10ClF3N2O2S B12588939 Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- CAS No. 647858-71-7

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-

Cat. No.: B12588939
CAS No.: 647858-71-7
M. Wt: 398.8 g/mol
InChI Key: LMXINQNRVYXBMT-UHFFFAOYSA-N
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Description

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- is a complex organic compound known for its unique chemical structure and properties It contains a benzamide core substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- typically involves multiple steps. One common method includes the etherification of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of crown-ether catalysts and mixed solvents like dimethylsulfoxide and toluene can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-4-nitro-
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- stands out due to the presence of both a trifluoromethyl group and a thiazolyl group, which impart unique chemical and biological properties.

Properties

CAS No.

647858-71-7

Molecular Formula

C17H10ClF3N2O2S

Molecular Weight

398.8 g/mol

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C17H10ClF3N2O2S/c18-13-7-11(17(19,20)21)4-5-14(13)25-12-3-1-2-10(6-12)16(24)23-15-8-22-9-26-15/h1-9H,(H,23,24)

InChI Key

LMXINQNRVYXBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)NC3=CN=CS3

Origin of Product

United States

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